molecular formula C14H11N3O3S2 B2542013 methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate CAS No. 338976-19-5

methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Cat. No.: B2542013
CAS No.: 338976-19-5
M. Wt: 333.38
InChI Key: KFTJKVYLDYQBGJ-NVNXTCNLSA-N
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Description

Methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The scientific research surrounding methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate primarily focuses on its synthesis and potential applications. A novel approach to the synthesis of disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties has been developed, starting with 2-hydroxyacetophenone. This method involves the reaction of intermediates with pyrazol-3-amines, 5-methylpyrazol-3-amine, and 1H-imidazol-2-amine, 1H-benzimidazol-2-amine via cyclocondensation, presenting a new pathway to explore chemical structures related to this compound (Li et al., 2012).

Potential Biological and Medicinal Applications

Research into the biological and medicinal applications of compounds structurally related to this compound has shown promising results. For example, a series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated effectiveness at nanomolar concentrations, surpassing the standard drug metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Novel Synthetic Methodologies and Chemical Reactions

Innovative synthetic methodologies and chemical reactions involving compounds with structural similarities to this compound have been explored. Iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate represents a metal and oxidant-free practical approach for synthesizing a library of 3-sulfanylimidazopyridines with broad functionalities. This method is also applicable for the regioselective sulfenylation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole, showcasing the versatility of these chemical transformations (Bagdi et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 2-[5-[(Z)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-20-13(18)9-4-2-3-5-11(9)22-12-10(8-15-19)17-6-7-21-14(17)16-12/h2-8,19H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTJKVYLDYQBGJ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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